molecular formula C22H13Br2Cl2N3O6 B11540719 2-bromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl 4-bromobenzoate

2-bromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl 4-bromobenzoate

Cat. No.: B11540719
M. Wt: 646.1 g/mol
InChI Key: BFMAHWUMCULCPE-YPXUMCKCSA-N
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Description

2-BROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL 4-BROMOBENZOATE is a complex organic compound with a unique structure that includes bromine, nitro, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL 4-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-bromo-6-nitrophenol, which is then reacted with 2,4-dichlorophenoxyacetic acid to form the desired compound. The reaction conditions usually involve the use of solvents like ethanol and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium catalyst.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group will yield an amine derivative, while substitution of bromine atoms can yield various substituted phenyl derivatives.

Scientific Research Applications

2-BROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL 4-BROMOBENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 2-BROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methylbenzaldehyde
  • 2-Bromo-6-[(4-bromo-2-methylphenylimino)methyl]-4-chlorophenol
  • 2-Bromo-6-[(2,4,6-tribromophenylimino)methyl]-4-chlorophenol

Uniqueness

2-BROMO-6-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-4-NITROPHENYL 4-BROMOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H13Br2Cl2N3O6

Molecular Weight

646.1 g/mol

IUPAC Name

[2-bromo-6-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-4-nitrophenyl] 4-bromobenzoate

InChI

InChI=1S/C22H13Br2Cl2N3O6/c23-14-3-1-12(2-4-14)22(31)35-21-13(7-16(29(32)33)9-17(21)24)10-27-28-20(30)11-34-19-6-5-15(25)8-18(19)26/h1-10H,11H2,(H,28,30)/b27-10+

InChI Key

BFMAHWUMCULCPE-YPXUMCKCSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2Br)[N+](=O)[O-])/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2Br)[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)Br

Origin of Product

United States

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